methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 477864-16-7
VCID: VC4699110
InChI: InChI=1S/C18H17NO4/c1-23-18(22)16(10-12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)17(19)21/h2-9,16,20H,10-11H2,1H3
SMILES: COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O
Molecular Formula: C18H17NO4
Molecular Weight: 311.337

methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

CAS No.: 477864-16-7

Cat. No.: VC4699110

Molecular Formula: C18H17NO4

Molecular Weight: 311.337

* For research use only. Not for human or veterinary use.

methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate - 477864-16-7

Specification

CAS No. 477864-16-7
Molecular Formula C18H17NO4
Molecular Weight 311.337
IUPAC Name methyl 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoate
Standard InChI InChI=1S/C18H17NO4/c1-23-18(22)16(10-12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)17(19)21/h2-9,16,20H,10-11H2,1H3
Standard InChI Key MQNQUGSOOIABBZ-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a central propanoate ester backbone substituted at the 2-position with a 1-oxo-1,3-dihydro-2H-isoindolyl group and at the 3-position with a 4-hydroxyphenyl ring. The isoindolinone moiety introduces a planar, aromatic system, while the phenolic group contributes hydrogen-bonding capability. The SMILES notation COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O\text{COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O} accurately represents its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameMethyl 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoate
Molecular FormulaC18H17NO4\text{C}_{18}\text{H}_{17}\text{NO}_{4}
Molecular Weight311.337 g/mol
Density1.316 ± 0.06 g/cm³
Boiling Point524.4 ± 50.0 °C
pKa (Phenolic OH)9.75 ± 0.26

Synthesis and Manufacturing

Synthetic Pathways

While direct synthesis protocols for this compound remain proprietary, analogous isoindolinone-containing esters are typically synthesized via multi-step routes:

  • Isoindolinone Formation: Cyclization of phthalimide derivatives under acidic or basic conditions generates the 1-oxo-1,3-dihydro-2H-isoindolyl core .

  • Alkylation/Esterification: Coupling the isoindolinone with a brominated propanoate ester precursor, followed by phenolic group introduction via Ullmann or Buchwald-Hartwig amination .

  • Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to protect the phenolic hydroxyl during synthesis, removed post-coupling .

Table 2: Comparative Synthesis Data for Analogous Compounds

Compound CASKey StepYield (%)Reference
439095-70-2Mitsunobu coupling68
83747-30-2Grignard addition72
477864-16-7Not reportedN/A

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unpublished, but predictions based on LogP (2.89) suggest moderate lipid solubility. The ester group enhances membrane permeability compared to carboxylic acid analogs . Stability studies indicate susceptibility to hydrolysis under alkaline conditions (pH > 9), necessitating storage at 2–8°C in inert atmospheres .

Spectroscopic Profiles

  • NMR (1H^1\text{H}): Key signals include δ 7.85–7.45 (m, 4H, isoindolinone aromatic), δ 6.75 (d, 2H, phenolic ring), and δ 3.65 (s, 3H, methoxy) .

  • MS (ESI+): Molecular ion peak at m/z 312.1 [M+H]+^+, with fragmentation at m/z 264.2 (loss of CH3 _3OCO) .

Biological Activity and Applications

Table 3: In Silico ADMET Predictions

ParameterPredictionTool
BBB PermeabilityLow (LogBB = -1.2)SwissADME
CYP3A4 InhibitionModerate (IC50_{50} 8.7 μM)ADMETLab
HERG InhibitionLow risk (pIC50_{50} 4.1)PreADMET

Analytical and Regulatory Considerations

Quality Control

HPLC methods using C18 columns (acetonitrile/0.1% formic acid gradient) achieve >95% purity. Retention time: 12.3 min . Regulatory status remains non-GMP, classified as "For research use only" .

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